molecular formula C16H24N2O2S B2525044 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide CAS No. 1396852-44-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide

Cat. No.: B2525044
CAS No.: 1396852-44-0
M. Wt: 308.44
InChI Key: OSSSFZRFTVARMJ-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide is a sulfonamide derivative featuring a but-2-yn-1-yl linker connecting a benzyl(methyl)amine moiety to a butane-1-sulfonamide group. Its synthesis likely involves copper-catalyzed coupling, as seen in analogous compounds (e.g., ), where alkynes are functionalized via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-3-4-14-21(19,20)17-12-8-9-13-18(2)15-16-10-6-5-7-11-16/h5-7,10-11,17H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSFZRFTVARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne with a halogenated butane derivative under basic conditions.

    Introduction of the benzyl(methyl)amino group: This step involves the nucleophilic substitution of the halogenated intermediate with benzylamine and methylamine.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new industrial processes and products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Interactions Synthesis Method
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide (Target) But-2-yn-1-yl linker Butane-1-sulfonamide, benzyl(methyl)amine H-bonding (sulfonamide N–H) Likely Cu-catalyzed coupling
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-... () But-2-yn-1-yl linker Aminium bromide, dihydroisoxazolyloxy Ionic interactions Alkylation reaction (10% yield)
N-benzyl-4-methyl-N-(4-phenylbut-1-yn-1-yl)benzenesulfonamide () But-1-yn-1-yl linker Benzenesulfonamide, phenyl, benzyl π-π stacking Cu-catalyzed coupling (65°C)
2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-... () Schiff base linker Phenolic OH, methoxy, carboximidoyl O–H∙∙∙N H-bonds, π-π Crystallization (monoclinic)

Key Observations:

  • Alkyne Linker Position : The target compound’s but-2-yn-1-yl linker differs from ’s but-1-yn-1-yl, altering substituent spatial arrangement. The latter’s phenyl group at C4 may enhance π-π stacking, whereas the target’s benzyl(methyl)amine could improve solubility .
  • Functional Groups : The sulfonamide in the target and contrasts with the aminium bromide in . Sulfonamides favor H-bonding, while quaternary ammonium groups () enhance aqueous solubility but limit membrane permeability .
  • Crystal Packing : ’s V-shaped structure with O–H∙∙∙N bonds and π-π stacking highlights how aromaticity and H-bonding dictate molecular packing. The target compound’s sulfonamide may adopt similar intermolecular interactions, though its alkyne rigidity could reduce conformational flexibility .

Pharmacological Potential

  • Enzyme Inhibition : ’s compound targets cholinesterases, implying the alkyne linker may aid in positioning pharmacophores. The target’s sulfonamide could mimic enzyme-active-site interactions, as seen in carbonic anhydrase inhibitors .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a butane chain, a sulfonamide group, and a benzyl(methyl)amino moiety. The synthesis typically involves multiple steps:

  • Formation of the but-2-yn-1-yl intermediate : Reaction of an alkyne with a halogenated butane derivative under basic conditions.
  • Introduction of the benzyl(methyl)amino group : Nucleophilic substitution of the halogenated intermediate with benzylamine and methylamine.
  • Sulfonamide formation : Reaction with sulfonyl chloride to create the final sulfonamide product.

This synthetic pathway allows for the production of various derivatives, enhancing the compound's versatility in medicinal chemistry .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . In preclinical studies, it has been shown to disrupt cancer cell proliferation, particularly in leukemia cell lines such as KG-1. The compound's mechanism may involve inhibition of critical enzymes involved in cell cycle regulation or apoptosis pathways .

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
KG-15.0Inhibition of cell proliferation
A549 (Lung)10.0Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate binding.
  • Receptor Modulation : It can alter receptor activities, impacting downstream signaling pathways critical for cell survival and proliferation.

These interactions suggest that the compound could be further explored as a therapeutic agent in cancer treatment and infectious disease management .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in European Journal of Chemistry reported that derivatives of sulfonamide compounds exhibited significant inhibition against γ-secretase, which is implicated in Alzheimer's disease pathology .
  • Another investigation focused on the cytotoxic effects against leukemia cells, showing that structural modifications can enhance efficacy against specific cancer types .

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